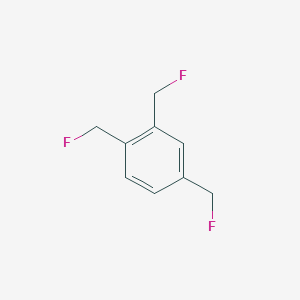

1,2,4-Tris(fluoromethyl)benzene

Description

Significance of Fluoromethyl Groups in Organic Synthesis and Materials Science

The fluoromethyl group is considered a bioisostere of the hydroxyl and thiol groups, meaning it can mimic their size and, to some extent, their electronic properties in biological systems. This makes fluoromethylated compounds valuable candidates in drug discovery. researchgate.net In materials science, the incorporation of fluoromethyl groups can influence properties such as lipophilicity, metabolic stability, and binding affinity, offering a tool for the fine-tuning of material characteristics. google.comresearchgate.net The development of new fluoromethylating agents is an active area of research, aiming to provide efficient and selective methods for the introduction of this functional group into organic molecules. researchgate.net

Electronic and Steric Influence of Fluoromethyl Substituents on Benzene (B151609) Rings

The electronic and steric effects of a fluoromethyl group are distinct from those of a trifluoromethyl group. The single fluorine atom in the fluoromethyl group imparts a moderate inductive electron-withdrawing effect, which is less pronounced than the strong electron-withdrawing nature of the three fluorine atoms in the trifluoromethyl group. mdpi.comnih.gov This difference in electron density on the benzene ring can significantly alter the reactivity of the molecule in chemical reactions.

From a steric perspective, the fluoromethyl group is larger than a hydrogen atom but smaller than a trifluoromethyl group. The van der Waals radius of a fluoromethyl group influences its interaction with neighboring atoms and molecules, affecting conformational preferences and the potential for intermolecular interactions.

Isomeric Considerations within Tris(fluoromethyl)benzenes: The 1,2,4-Substitution Pattern

The arrangement of the three fluoromethyl groups on the benzene ring gives rise to three possible isomers: 1,2,3-, 1,2,4-, and 1,3,5-tris(fluoromethyl)benzene. The specific substitution pattern significantly impacts the molecule's symmetry, polarity, and reactivity. The 1,2,4-substitution pattern, being asymmetric, is expected to have a distinct dipole moment and a more complex nuclear magnetic resonance (NMR) spectrum compared to the more symmetrical 1,3,5-isomer. The relative positions of the fluoromethyl groups will also dictate the regioselectivity of further chemical transformations.

Rationale for Focused Academic Inquiry on 1,2,4-Tris(fluoromethyl)benzene

A focused academic inquiry into this compound is warranted due to the unique combination of electronic and steric properties conferred by the three fluoromethyl groups in this specific arrangement. Understanding its synthesis, reactivity, and physicochemical properties would contribute to the broader knowledge of fluorinated aromatic compounds and could lead to the development of novel molecules with applications in medicinal chemistry and materials science. The lack of available data for this specific isomer presents a clear opportunity for original research.

Current State of Research and Identified Knowledge Gaps

A thorough search of scientific databases reveals a significant disparity in the research landscape between tris(fluoromethyl)benzenes and their tris(trifluoromethyl)benzene counterparts. While extensive data exists for compounds like 1,2,4-Tris(trifluoromethyl)benzene (B1304851), including its synthesis, properties, and applications, there is a stark absence of specific studies on this compound. ontosight.aiguidechem.comchem960.com

The primary knowledge gaps include:

Synthesis: There are no established and detailed synthetic protocols specifically for this compound.

Physicochemical Properties: Experimental data on its melting point, boiling point, solubility, and other physical constants are not readily available.

Spectroscopic Data: Comprehensive NMR (¹H, ¹³C, ¹⁹F), infrared (IR), and mass spectrometry (MS) data have not been published, which are crucial for its unambiguous identification and characterization.

Reactivity: The reactivity of this compound in various chemical reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, has not been investigated.

Computational Studies: While computational studies on related fluorinated compounds exist, specific theoretical calculations on the geometry, electronic structure, and properties of this compound are lacking.

This lack of fundamental data severely limits the potential for its application and underscores the need for foundational research into this specific chemical compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

921595-55-3 |

|---|---|

Molecular Formula |

C9H9F3 |

Molecular Weight |

174.16 g/mol |

IUPAC Name |

1,2,4-tris(fluoromethyl)benzene |

InChI |

InChI=1S/C9H9F3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4-6H2 |

InChI Key |

NIZUCTNNOQSEAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CF)CF)CF |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,2,4 Tris Fluoromethyl Benzene

Electrophilic Aromatic Substitution (EAS) Patterns

The presence of three strongly deactivating trifluoromethyl groups renders the aromatic ring of 1,2,4-tris(fluoromethyl)benzene highly electron-deficient. mdpi.com This significantly diminishes its nucleophilicity, making electrophilic aromatic substitution (EAS) reactions challenging to carry out, often requiring harsh reaction conditions. nih.gov

Directing Effects of Multiple Fluoromethyl Groups

The trifluoromethyl group (-CF₃) is a powerful deactivating group in electrophilic aromatic substitution. youtube.com Its strong inductive electron-withdrawing effect destabilizes the positively charged intermediate (arenium ion) formed during the reaction. columbia.edu Consequently, all positions on the benzene (B151609) ring are deactivated towards electrophilic attack compared to benzene itself.

In monosubstituted trifluoromethylbenzene, the -CF₃ group is a meta-director. youtube.com This is because the deactivation is most pronounced at the ortho and para positions due to resonance stabilization of the starting material, which places a partial positive charge on these carbons. Attack at the meta position avoids the formation of a highly destabilized resonance structure where the positive charge of the arenium ion is adjacent to the electron-withdrawing -CF₃ group. columbia.edu

For this compound, the directing effects of the three -CF₃ groups are additive. The available positions for substitution are C3, C5, and C6. Based on the meta-directing nature of the individual -CF₃ groups, the predicted regioselectivity for an incoming electrophile would be as follows:

The -CF₃ group at C1 directs meta to the C3 and C5 positions.

The -CF₃ group at C2 directs meta to the C6 and C4 positions (C4 is already substituted).

The -CF₃ group at C4 directs meta to the C2 and C6 positions (C2 is already substituted).

Considering these directing effects, the C6 position is meta to two trifluoromethyl groups (at C2 and C4), while the C3 and C5 positions are each meta to one trifluoromethyl group (at C1). Therefore, electrophilic attack is most likely to occur at the C6 position, followed by the C3 and C5 positions, which are electronically similar. Steric hindrance from the adjacent -CF₃ group at C1 might further disfavor substitution at the C6 position to some extent. However, without specific experimental data on the electrophilic substitution of this compound, the precise product distribution remains speculative.

Kinetic and Thermodynamic Control in Substitution Reactions

The concepts of kinetic and thermodynamic control are crucial in understanding the product distribution of reactions that can yield multiple isomers. tcichemicals.com

Kinetic control favors the product that is formed fastest, typically the one with the lowest activation energy. These reactions are usually carried out at lower temperatures. tcichemicals.com

Thermodynamic control favors the most stable product, which may not be the one that forms the fastest. These reactions are typically conducted at higher temperatures, allowing for equilibrium to be established between the products. tcichemicals.com

In the context of electrophilic aromatic substitution on substituted benzenes, the distribution of isomers can be influenced by reaction temperature. For example, in the Friedel-Crafts alkylation of toluene, the product ratio of ortho, meta, and para isomers changes with temperature. At lower temperatures, the kinetically favored ortho and para products dominate. At higher temperatures, the equilibrium shifts towards the more thermodynamically stable meta isomer. chemguide.co.uk

For this compound, it is conceivable that the regioselectivity of electrophilic substitution could also be subject to kinetic and thermodynamic control. For instance, an electrophilic attack at the sterically less hindered C5 position might be kinetically favored, while substitution at the electronically preferred C6 position could be the thermodynamically favored outcome. However, due to the lack of specific experimental studies on this compound, any discussion on the kinetic and thermodynamic control of its substitution reactions remains theoretical.

Nucleophilic Aromatic Substitution (NAS) Behavior

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. columbia.edu These groups make the aromatic ring electron-poor and susceptible to attack by nucleophiles. The trifluoromethyl group is a strong electron-withdrawing group, and therefore, this compound is expected to be reactive towards nucleophilic aromatic substitution. wikipedia.orgmdpi.com

The SNAr mechanism generally proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. columbia.edu The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, facilitating the reaction. rsc.org

In polyfluoroarenes, fluorine atoms can act as leaving groups in SNAr reactions. nih.gov For instance, in octafluorotoluene, nucleophilic attack by phenothiazine (B1677639) occurs selectively at the para-position to the trifluoromethyl group. This regioselectivity is attributed to the electron density at the reactive carbons and steric hindrance. mdpi.com

While no specific studies on the nucleophilic aromatic substitution of this compound are available, it is plausible that a nucleophile could displace one of the aromatic hydrogens or potentially one of the fluorine atoms from a trifluoromethyl group under harsh conditions, although the latter is less common. The positions ortho and para to the trifluoromethyl groups (C3, C5, and C6) would be activated towards nucleophilic attack. The high density of electron-withdrawing groups would make this compound a good candidate for such reactions.

Transformations of the Fluoromethyl Moieties

The stability of the fluoromethyl groups is a critical aspect of the chemistry of this compound. The carbon-fluorine bond is the strongest single bond to carbon, making the trifluoromethyl group generally robust. rsc.org

Stability of Fluoromethyl Groups under Varied Acidic Conditions

Studies on the stability of various fluorinated groups on aromatic rings have shown that the trifluoromethyl group is remarkably stable under a range of acidic conditions. rsc.org Research investigating the stability of trifluoromethylbenzene in the presence of various acids demonstrates its high resistance to decomposition.

Table 1: Stability of Trifluoromethylbenzene under Acidic Conditions

| Acid | Concentration | Temperature (°C) | Time (h) | Decomposition (%) |

| H₂SO₄ | 98% | 100 | 24 | < 1 |

| HCl | 37% | 80 | 48 | < 1 |

| H₃PO₄ | 85% | 120 | 24 | < 1 |

This data is generalized from studies on trifluoromethylbenzene and is expected to be representative for the stability of the trifluoromethyl groups in this compound.

The exceptional stability is attributed to the strength of the C-F bonds, which become even stronger with increased fluorination on the same carbon atom. rsc.org This inherent stability makes the trifluoromethyl groups on this compound unlikely to undergo transformations under most acidic conditions encountered in typical organic synthesis.

Stability of Fluoromethyl Groups under Varied Basic Conditions

The trifluoromethyl group also exhibits significant stability under basic conditions. rsc.org While strong bases can deprotonate positions ortho to the trifluoromethyl group, leading to organometallic intermediates, the C-F bonds themselves are generally resistant to cleavage by common bases.

Table 2: Stability of Trifluoromethylbenzene under Basic Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Decomposition (%) |

| NaOH (aq) | Water | 100 | 24 | < 2 |

| NaOMe | Methanol | 65 | 48 | < 1 |

| t-BuOK | THF | 25 | 12 | < 1 |

This data is generalized from studies on trifluoromethylbenzene and is expected to be representative for the stability of the trifluoromethyl groups in this compound.

The high stability of the trifluoromethyl group under both acidic and basic conditions is a key feature of its chemistry, contributing to its utility as a bioisostere in medicinal chemistry, where metabolic stability is crucial. wikipedia.org However, it should be noted that certain reactive species, such as low-valent metal complexes or radical species, can activate and transform C-F bonds under specific conditions, though this is beyond the scope of typical acidic and basic transformations. rsc.org

Selective Functionalization of C-F Bonds within Fluoromethyl Groups

The selective activation and functionalization of a single C-F bond within a trifluoromethyl group is a formidable synthetic challenge due to the increasing strength of the remaining C-F bonds as fluorine atoms are sequentially replaced. rsc.org While methods for the defluorinative functionalization of trifluoromethylarenes are an active area of research, specific examples involving this compound are not readily found in the surveyed literature. General strategies often rely on highly reactive reagents or catalytic systems to achieve the desired transformation. rsc.orgnih.gov

Oxidation and Reduction Chemistry of Fluoromethyl Substituents

The oxidation of the highly stable trifluoromethyl group is an energetically demanding process and is not commonly reported. Conversely, the reduction of trifluoromethyl groups on aromatic rings to difluoromethyl (-CF2H) or methyl (-CH3) groups is a more explored transformation. Electrochemical methods have shown promise in the reduction of trifluoromethylarenes, often proceeding through a radical anion intermediate. rsc.orgrsc.org However, specific studies detailing the electrochemical reduction of this compound, including reaction conditions and product distributions, are not available. The application of metal-based reducing agents or catalytic hydrogenation for this purpose on the this compound scaffold remains largely undocumented in the public domain.

Organometallic Reactivity of this compound

Theoretical and Computational Chemistry Studies of 1,2,4 Tris Fluoromethyl Benzene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations serve as a powerful tool to elucidate the molecular properties of 1,2,4-tris(fluoromethyl)benzene, a compound characterized by a benzene (B151609) ring substituted with three fluoromethyl groups at the 1, 2, and 4 positions. ontosight.ai These computational methods provide insights into the molecule's geometry, electronic structure, and conformational behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely employed computational method for investigating the geometric and electronic properties of molecules like this compound. researchgate.netgithub.io By approximating the electron density, DFT calculations can determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. researchgate.netnih.gov For related fluorinated benzene derivatives, DFT calculations have been used to predict optimized geometries and electrostatic potentials. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the electronic structure of the benzene ring, making it more stable against electrophilic attack. ontosight.ai This effect is a key aspect of its chemical character. ontosight.ai

Ab Initio Methods for Enhanced Accuracy in Predicting Properties

For higher accuracy in predicting molecular properties, ab initio methods are utilized. These methods are based on first principles of quantum mechanics, without the empirical parameters often used in other computational techniques. nih.govresearchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide more precise predictions of molecular geometries and energies. nih.govresearchgate.net For instance, in studies of similar substituted benzene molecules, ab initio calculations at the MP2/6-31G** level have been used to investigate the effects of substituents on the ring geometry. researchgate.net These high-level calculations are crucial for validating the results obtained from more computationally efficient methods like DFT and for providing benchmark data for complex molecules.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. researchgate.netresearchgate.net

For this compound, the electron-withdrawing trifluoromethyl groups are expected to lower the energy of the HOMO and LUMO compared to unsubstituted benzene. ontosight.ai A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net Computational methods like DFT can be used to calculate the energies of the HOMO and LUMO, providing insights into the molecule's electrophilic and nucleophilic sites. researchgate.netresearchgate.net This information is crucial for understanding how this compound will behave in chemical reactions. wikipedia.orgcureffi.org

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Role in Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Acts as a nucleophile or electron donor in a chemical reaction. libretexts.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Acts as an electrophile or electron acceptor in a chemical reaction. libretexts.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity and lower stability. researchgate.net |

Prediction of Spectroscopic Parameters (NMR, IR) from Computational Models

Computational chemistry plays a vital role in predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netgithub.io These predictions are invaluable for identifying and characterizing compounds.

For this compound, computational models can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govresearchgate.netnih.gov The accuracy of these predictions has been significantly improved through the use of machine learning algorithms trained on large datasets of experimental spectra. nih.gov The predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Similarly, computational methods can simulate the IR spectrum of this compound. researchgate.netchemrxiv.org The calculated vibrational frequencies correspond to the stretching and bending of chemical bonds within the molecule. chemrxiv.org By comparing the computed IR spectrum with the experimental one, researchers can gain detailed information about the molecule's vibrational modes. researchgate.net For example, in a study of 2-chloroethyl benzene, the predicted vibrational frequencies were assigned using the VEDA 4 program based on the potential energy distribution. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for exploring the mechanisms of chemical reactions. arxiv.org It allows researchers to map out the entire reaction pathway, from reactants to products, including the high-energy transition state. arxiv.org

For a molecule like this compound, computational methods can be used to model various types of reactions it might undergo. This involves calculating the energies of the reactants, products, and any intermediates, as well as the structure and energy of the transition state. arxiv.org Identifying the transition state is crucial as it represents the energy barrier that must be overcome for the reaction to occur. arxiv.org

By understanding the reaction pathways and transition states, chemists can predict the feasibility and outcome of a reaction, as well as design new synthetic routes. nih.gov For instance, the reaction of 1,3,5-tris(trifluoromethyl)benzene (B44845) with methyllithium (B1224462) has been analyzed using semiempirical reaction modeling. sigmaaldrich.com

Charge Distribution and Electrostatic Potential Mapping

General Principles of Charge Distribution Analysis

In the absence of specific data for this compound, a general description of what a charge distribution analysis would entail can be provided. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are employed to calculate the partial atomic charges on each atom of the molecule. This would quantify the electron-withdrawing effect of the three fluoromethyl (-CH₂F) groups on the benzene ring.

Due to the high electronegativity of fluorine, it is expected that the fluorine atoms would bear a significant negative partial charge. Consequently, the carbon atoms of the fluoromethyl groups and the carbon atoms of the benzene ring to which they are attached would exhibit positive partial charges. The distribution of these charges across the aromatic ring would be asymmetrical due to the 1,2,4-substitution pattern, influencing the molecule's dipole moment and its interaction with other polar molecules.

A hypothetical data table for atomic charges, derived from a computational study, would typically be presented as follows:

Hypothetical Atomic Charges for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Atom | Partial Charge (e) |

|---|---|

| C1 | 0.15 |

| C2 | 0.16 |

| C3 | -0.05 |

| C4 | 0.14 |

| C5 | -0.06 |

| C6 | -0.04 |

| C7 (in CH₂F at C1) | 0.10 |

| H7a | 0.05 |

| H7b | 0.05 |

| F7 | -0.25 |

| C8 (in CH₂F at C2) | 0.11 |

| H8a | 0.05 |

| H8b | 0.05 |

| F8 | -0.26 |

| C9 (in CH₂F at C4) | 0.09 |

| H9a | 0.05 |

| H9b | 0.05 |

| F9 | -0.24 |

| H3 | 0.03 |

| H5 | 0.03 |

General Principles of Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP is calculated by determining the potential energy of a positive point charge at various locations on the electron density surface of the molecule.

For this compound, an MEP map would likely show regions of negative potential (typically colored red or yellow) concentrated around the highly electronegative fluorine atoms. These areas would be susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the benzene ring and the methylene (B1212753) groups, indicating sites for potential nucleophilic attack. The asymmetric substitution would lead to a non-uniform distribution of these potential regions across the molecular surface.

The strong electron-withdrawing nature of the fluoromethyl groups would generally reduce the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution compared to benzene itself. The specific locations of the electron-poor and electron-rich areas on the MEP map would provide more detailed insights into the regioselectivity of its reactions.

Advanced Research Perspectives and Potential Applications of 1,2,4 Tris Fluoromethyl Benzene

Role as a Versatile Synthetic Building Block in Fine Chemical Synthesis

1,2,4-Tris(fluoromethyl)benzene serves as a valuable intermediate and building block in organic synthesis. ontosight.aiontosight.ai The strong electron-withdrawing nature of the three trifluoromethyl groups significantly influences the reactivity of the benzene (B151609) ring, making it a useful component for creating more complex molecules, including potential pharmaceuticals and agrochemicals. ontosight.aiontosight.ai

A key aspect of its versatility lies in the ability to selectively functionalize the aromatic ring. Research has demonstrated that this compound can undergo quantitative hydrogen/metal exchange when treated with a strong base like lithium 2,2,6,6-tetramethylpiperidide. capes.gov.br This process, known as lithiation, primarily occurs at positions 5 and 6 on the benzene ring. capes.gov.br This regioselective metalation allows for the subsequent introduction of various electrophiles, creating a diverse range of 5-substituted derivatives of the parent molecule. capes.gov.br For instance, the creation of 5-iodo-1,2,4-tris(trifluoromethyl)benzene from this reaction provides a handle for further chemical modifications. capes.gov.br This controlled functionalization makes it a strategic platform for constructing intricate molecular architectures.

The utility of trifluoromethylated benzene rings as foundational structures is well-established. For example, the related isomer, 1,3,5-tris(trifluoromethyl)benzene (B44845), is used as a starting material for synthesizing complex molecules such as bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines and 2,4,6-tris(trifluoromethyl)benzoic acid. sigmaaldrich.comamerigoscientific.comsigmaaldrich.com This precedent highlights the potential of the 1,2,4-isomer as a foundational component in fine chemical manufacturing.

Exploration in Materials Science and Polymer Chemistry

The introduction of multiple trifluoromethyl groups onto an aromatic core makes this compound a compound of interest for materials science. ontosight.ai Fluorinated compounds are known for their high thermal stability, chemical resistance, and unique electronic properties, all of which are desirable in advanced materials. ontosight.aichemimpex.com

While specific research on polymers derived directly from this compound is emerging, the broader class of fluorinated aromatics is crucial in polymer chemistry. The related compound, 1,3,5-tris(trifluoromethyl)benzene, is noted for its use in developing advanced fluorinated polymers. chemimpex.com These polymers are recognized for their exceptional chemical resistance and thermal stability, making them suitable for applications such as specialized coatings and insulation for electronic components. chemimpex.com The incorporation of the this compound moiety into polymer backbones is anticipated to impart similar properties, potentially offering a different property profile due to its asymmetrical substitution pattern.

The dielectric properties of fluorinated compounds make them candidates for use in electronic components. The trifluoromethyl group is known to influence a molecule's dielectric constant. For example, (trifluoromethyl)benzene, also known as benzotrifluoride, is noted to have a dielectric constant of 9.18, which is comparable to that of dichloromethane (B109758) (9.04), making it a useful alternative solvent in certain applications. wikipedia.org This suggests that molecules rich in trifluoromethyl groups, such as this compound, could be explored for their potential as dielectric materials in capacitors or as insulating layers in electronic devices where specific dielectric properties are required.

Trifluoromethylated aromatic compounds are actively being investigated for their role in organic electronic devices. The isomer 1,3,5-tris(trifluoromethyl)benzene is specifically mentioned as being employed in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), where its properties contribute to improved performance and energy efficiency. chemimpex.com

Furthermore, research into thermally activated delayed fluorescence (TADF) emitters for OLEDs has utilized 1,4-bis(trifluoromethyl)benzene (B1346883) as an acceptor moiety. rsc.org In these systems, the trifluoromethyl groups play a role in the electronic properties of the molecule and facilitate intermolecular interactions, such as hydrogen bonding, which can lead to devices with highly stable emission colors and low efficiency roll-off. rsc.org

In the realm of organic solar cells, the introduction of trifluoromethyl groups into molecular components has been shown to be a successful strategy for enhancing power conversion efficiency (PCE). nih.govnih.gov The trifluoromethyl groups can enhance hydrogen bonding and influence the molecular packing (π-π stacking) in the active layer of the solar cell. nih.govnih.gov This leads to better charge extraction and reduced charge recombination, ultimately boosting the device's efficiency. nih.govnih.gov Given these findings, this compound represents a promising candidate for inclusion in the design of new materials for high-performance OLEDs and OSCs.

Development as a Specialty Solvent or Reaction Medium

Fluorinated solvents are gaining traction as alternatives to traditional organic solvents due to their unique properties. (Trifluoromethyl)benzene is used as a specialty solvent in organic synthesis, particularly for reactions that require a higher boiling point than dichloromethane. wikipedia.org Its utility in Lewis-acid catalyzed reactions like Friedel-Crafts preparations has been demonstrated. wikipedia.org

Building on this, there is interest in developing other fluorinated aromatics as environmentally friendlier solvents. chemimpex.com The properties of this compound, such as its high boiling point, stability, and solubility in organic solvents, suggest its potential as a specialty solvent or reaction medium for specific chemical processes where its unique polarity and thermal characteristics could be advantageous. ontosight.ai

Fundamental Studies on Fluorine-Aromatic Interactions and Hyperconjugation

The interaction of fluorine and fluorine-containing groups with aromatic π-systems is a subject of fundamental chemical research. The substitution of fluorine atoms onto a benzene ring adds new molecular orbitals to the π-system, a concept referred to as "fluoromaticity." nih.gov While direct fluorine substitution can sometimes diminish aromaticity in terms of magnetic criteria, it can enhance other aromatic-like behaviors. nih.gov

The trifluoromethyl group, being a strong electron-withdrawing group, significantly impacts the electronic nature of the benzene ring. ontosight.ai This electronic perturbation is central to understanding the reactivity and intermolecular interactions of molecules like this compound. Studies on related molecules, such as fluorinated tryptophan in peptides, have shown that fluorine substituents have a profound effect on CH/π and other non-covalent interactions that dictate molecular conformation and stability. nih.gov The specific substitution pattern of this compound provides a unique model for studying these complex fluorine-aromatic interactions and the effects of hyperconjugation, contributing to a deeper understanding of molecular design principles.

Data Tables

Table 1: Summary of Research Applications for this compound and Related Compounds

| Application Area | Compound | Key Research Finding | Potential Advantage |

| Fine Chemical Synthesis | This compound | Can be selectively lithiated at positions 5 and 6 to introduce new functional groups. capes.gov.br | Provides a versatile platform for building complex molecules. capes.gov.br |

| Polymer Chemistry | 1,3,5-Tris(fluoromethyl)benzene | Used to create advanced fluorinated polymers. chemimpex.com | Imparts high thermal stability and chemical resistance to polymers. chemimpex.com |

| Organic Electronics (OLEDs) | 1,4-Bis(trifluoromethyl)benzene | Acts as an acceptor in TADF emitters, leading to stable device performance. rsc.org | Improves color stability and reduces efficiency roll-off in OLEDs. rsc.org |

| Organic Electronics (OSCs) | Trifluoromethyl-containing molecules | Enhances hydrogen bonding and π-π stacking in the active layer. nih.govnih.gov | Increases power conversion efficiency in organic solar cells. nih.govnih.gov |

| Specialty Solvents | (Trifluoromethyl)benzene | Serves as a higher-boiling-point alternative to dichloromethane. wikipedia.org | Useful in specific chemical reactions like Friedel-Crafts acylations. wikipedia.org |

Design and Synthesis of Derivatives for Emerging Research Fields

The strategic modification of the 1,2,4-tris(trifluoromethyl)benzene (B1304851) core is a key focus in advanced chemical research, aiming to generate novel derivatives with tailored properties for specific high-tech applications. The intrinsic characteristics of the parent molecule—conferred by the three strongly electron-withdrawing trifluoromethyl groups—such as high thermal stability, chemical inertness, and unique electronic properties, make it an attractive scaffold for the design of next-generation materials and bioactive compounds. ontosight.aiontosight.aiontosight.ai The primary goal in designing its derivatives is to introduce new functional groups that can fine-tune solubility, reactivity, and electronic and biological activity, thereby unlocking its potential in emerging fields.

The synthetic pathways to derivatives of 1,2,4-tris(trifluoromethyl)benzene primarily exploit the reactivity of the remaining aromatic protons. The electron-withdrawing nature of the trifluoromethyl groups significantly influences the acidity and reactivity of the C-H bonds on the benzene ring, allowing for selective functionalization.

One of the most effective strategies for derivatization is selective lithiation followed by electrophilic substitution . This method allows for the precise introduction of a wide array of functional groups onto the benzene ring. Research on poly(trifluoromethyl)benzenes has demonstrated that directed metalation is a powerful tool. For instance, using strong, sterically hindered bases like lithium amides can selectively deprotonate specific positions on the aromatic ring. The resulting lithiated intermediate is a potent nucleophile that can react with various electrophiles to introduce new substituents. This approach is foundational for creating a library of derivatives with diverse functionalities.

Another approach involves nucleophilic aromatic substitution (SNAr) , particularly if a leaving group (like a halogen) is first introduced onto the ring. Given the highly electron-deficient nature of the 1,2,4-tris(trifluoromethyl)benzene ring, it is well-suited for such reactions, enabling the introduction of oxygen, nitrogen, or sulfur-based nucleophiles.

The table below outlines key synthetic strategies for derivatizing 1,2,4-tris(trifluoromethyl)benzene.

| Synthetic Strategy | Description | Potential Reagents | Resulting Derivatives |

| Selective Lithiation | Deprotonation of a specific C-H bond on the aromatic ring to form a lithiated intermediate, which then reacts with an electrophile. | n-Butyllithium, Lithium amides (e.g., LiTMP), followed by electrophiles (e.g., CO₂, I₂, aldehydes). | Carboxylated, halogenated, or hydroxylated derivatives. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a suitable leaving group (e.g., F, Cl) on a pre-functionalized ring by a nucleophile. | Requires a halogenated precursor. Nucleophiles like phenoxides, alkoxides, or amines. | Ether, amine, or thioether-linked derivatives. |

| Halogenation | Direct introduction of halogen atoms (e.g., Br, I) onto the aromatic ring, which can then serve as handles for further cross-coupling reactions. | N-Bromosuccinimide (NBS), Iodine (I₂). | Halogenated intermediates for Suzuki, Sonogashira, or Buchwald-Hartwig coupling. |

These synthetic methodologies open the door to a wide range of derivatives designed for specific emerging research fields, most notably materials science and medicinal chemistry.

Applications in Emerging Research Fields

The derivatives of 1,2,4-tris(trifluoromethyl)benzene are being explored for their potential in several cutting-edge areas. The unique combination of the trifluoromethyl groups imparts desirable properties such as enhanced lipophilicity, metabolic stability, and thermal resistance, which are highly sought after in these fields. chemimpex.com

Materials Science: In materials science, research is focused on developing advanced polymers and small molecules for electronics and optics. The trifluoromethyl groups can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the aromatic system, which is advantageous for creating stable electron-transporting or host materials in Organic Light-Emitting Diodes (OLEDs). ontosight.ai For example, derivatives of the related compound 1,4-bis(trifluoromethyl)benzene have been successfully used as acceptor units in molecules exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for highly efficient OLEDs. rsc.org By analogy, derivatives of 1,2,4-tris(trifluoromethyl)benzene are promising candidates for similar applications. Furthermore, incorporating this moiety into polymers can lead to materials with high thermal stability, chemical resistance, and low dielectric constants, making them suitable for use as advanced coatings and insulators in microelectronics. chemimpex.com

Medicinal Chemistry: In the pharmaceutical sector, the introduction of trifluoromethyl groups is a well-established strategy for enhancing the efficacy of drug candidates. ontosight.aichemimpex.com These groups can improve a molecule's metabolic stability by blocking sites susceptible to oxidation, and their high lipophilicity can enhance membrane permeability and bioavailability. Derivatives of 1,2,4-tris(trifluoromethyl)benzene can serve as novel building blocks for the synthesis of complex pharmaceutical compounds. By adding pharmacophoric fragments to the core structure, medicinal chemists can design new potential therapeutic agents where the tris(trifluoromethyl)phenyl moiety acts as a metabolically robust and lipophilic anchor.

The table below summarizes the potential applications of these derivatives in emerging research fields.

| Research Field | Application Area | Rationale for Use | Example Derivative Design |

| Materials Science | Organic Electronics (OLEDs) | The electron-withdrawing CF₃ groups can create electron-deficient systems, leading to materials with high electron mobility and tunable energy levels for efficient charge transport. ontosight.airsc.org | Donor-acceptor molecules where 1,2,4-tris(trifluoromethyl)benzene acts as the acceptor core. |

| High-Performance Polymers | The CF₃ groups impart high thermal stability, chemical resistance, and low surface energy. chemimpex.com | Incorporation into polymer backbones (e.g., polyimides, polyethers) for specialty coatings and dielectrics. | |

| Medicinal Chemistry | Drug Discovery | The CF₃ groups enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. chemimpex.com | Functionalized derivatives (e.g., with amine or carboxylic acid groups) for use as scaffolds in the synthesis of new bioactive molecules. |

| Agrochemicals | Improved efficacy and stability of active ingredients. ontosight.ai | Synthesis of novel pesticides or herbicides with enhanced environmental persistence and biological activity. |

The continued exploration into the synthesis and properties of 1,2,4-tris(trifluoromethyl)benzene derivatives holds significant promise for the development of next-generation technologies and therapeutics.

Q & A

Basic Research Questions

Q. What are the critical physical properties of 1,2,4-trimethylbenzene for experimental design?

- Methodological Answer : Key properties include:

- Boiling Point : 168–169.4°C (critical for distillation and purification) .

- Density : 0.8758 g/cm³ (relevant for phase separation in liquid-liquid extraction) .

- Solubility : Insoluble in water; miscible with ethanol, ether, and benzene (guides solvent selection for reactions) .

- Flash Point : 48°C (dictates flammability precautions in handling) .

Q. How can 1,2,4-trimethylbenzene be reliably detected in environmental samples?

- Methodological Answer :

- Gas Chromatography (GC) : Employ GC with flame ionization detection (FID) or mass spectrometry (MS) for quantification. Detection limits for trimethylbenzenes in water samples are typically ~0.25% uncertainty .

- Quality Control : Reanalyze samples with initial VOC exceedances (e.g., groundwater) using secondary dilutions to resolve false positives, as per EPA guidelines .

- Environmental Monitoring : Statewide detection rates (67.4% over 2006–2015) highlight the need for long-term trend analysis using validated EPA methods .

Q. What safety protocols are essential for handling 1,2,4-trimethylbenzene?

- Methodological Answer :

- Storage : Keep in sealed containers away from ignition sources (flash point = 48°C) .

- Ventilation : Use fume hoods to mitigate inhalation risks (neurotoxic potential noted in risk assessments) .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can vapor-liquid equilibria (VLE) data optimize distillation processes for 1,2,4-trimethylbenzene?

- Methodological Answer :

- NRTL Model Application : Fit experimental VLE data (e.g., 1,3,5-trimethylbenzene/1,2,4-trimethylbenzene systems at 2 kPa) using the NRTL activity coefficient model. Parameters include:

| System | Reflux Ratio | Theoretical Plates | Reboiler Heat Load (kW) |

|---|---|---|---|

| Single-column distillation | 12 | 120 | 97.4 |

| Dual-column distillation | 7–8 | 50 (per column) | 56.8–37.2 |

- Process Optimization : Dual-column systems reduce energy consumption by 40–60% compared to single-column setups .

Q. What catalytic systems enable efficient transformation of 1,2,4-trimethylbenzene in organic synthesis?

- Methodological Answer :

- USY Zeolite Catalysts : Achieve transalkylation with toluene at 200–300°C, yielding xylenes and heavier aromatics. Key parameters:

- Temperature : 250°C optimizes selectivity for p-xylene.

- Catalyst Lifetime : Monitor deactivation via coke deposition using thermogravimetric analysis (TGA) .

- Reaction Monitoring : Use GC-MS to track byproduct formation (e.g., 1,3,5-trimethylbenzene) during catalysis .

Q. How should researchers resolve contradictory environmental detection data for 1,2,4-trimethylbenzene?

- Methodological Answer :

- Case Study : Initial GC analysis of groundwater detected 1,2,4-trimethylbenzene, but secondary dilutions showed non-detection. Resolution steps:

Validate calibration curves with spike/recovery tests (target recovery = 70–130%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.